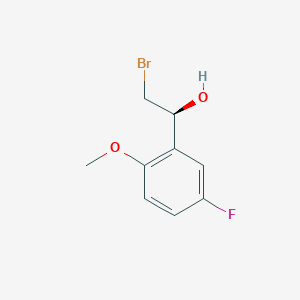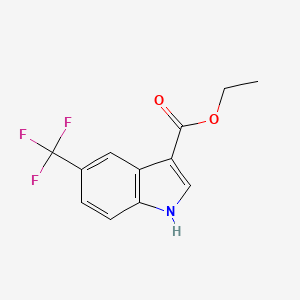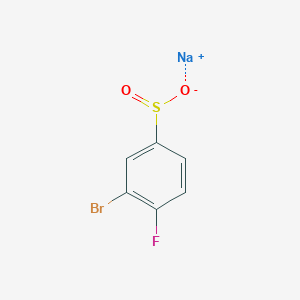
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide is a synthetic organic compound characterized by a cyclopropane ring substituted with an aminomethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide can be synthesized through a multi-step process involving the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The cyclopropane ring can also be formed via alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclopropanation and subsequent functional group transformations.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid: Known for its use in treating neuropathic pain.
1-(Aminomethyl)cyclopropane-1-carboxylic acid: Used as a plant growth regulator.
Uniqueness: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8(2)11(9,10)6(5-7)3-4-6/h3-5,7H2,1-2H3 |
InChI Key |
VQXHBKINGYZHCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
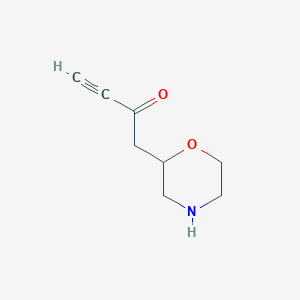
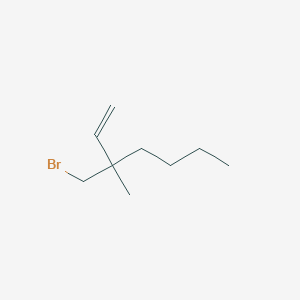
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
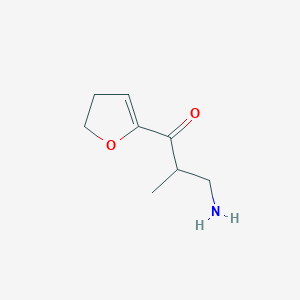

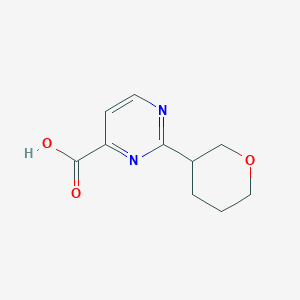
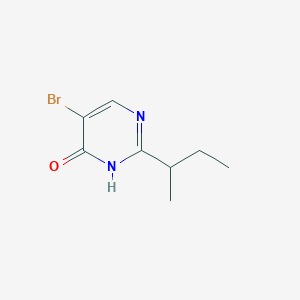
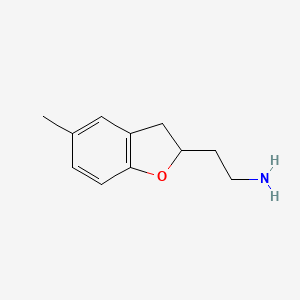
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
